Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, a dioxane ring, and an azaspirodecane moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in necroptosis, a type of programmed cell death .
Mode of Action
It’s suggested that similar compounds inhibit ripk1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway, given the potential interaction with RIPK1 . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
Inhibition of ripk1 by similar compounds can prevent necroptosis, potentially reducing inflammation and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound used in similar research applications.
Benzyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate: Another derivative with potential bioactivity.
Uniqueness
Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLQVGSTLGQBGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194308 | |
Record name | Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139524-58-6 | |
Record name | Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139524-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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